5-(Trifluoromethyl)pyridazine-4-carboxylic acid

antimicrobial pyridazine isomers structure-activity relationship

Replacing this pyridazine core with non-fluorinated or regioisomeric analogs alters pKa (from ~3.18 to 1.69) and disrupts enzyme inhibition (e.g., sub-nanomolar FAAH activity). - 5-Trifluoromethyl and 4-carboxylic acid positions are non-negotiable for antimicrobial SAR and binding geometry. - Carboxylic acid enables amidation/esterification; CF3 enhances metabolic stability and lipophilicity. - Validated scaffold for kinase inhibitors, androgen receptor modulators, and fragment-based screening. Supplied with COA and structural proof.

Molecular Formula C6H3F3N2O2
Molecular Weight 192.10
CAS No. 872780-98-8
Cat. No. B3058023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyridazine-4-carboxylic acid
CAS872780-98-8
Molecular FormulaC6H3F3N2O2
Molecular Weight192.10
Structural Identifiers
SMILESC1=C(C(=CN=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-11-10-1-3(4)5(12)13/h1-2H,(H,12,13)
InChIKeyKBFSXOBOSXAMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyridazine-4-carboxylic acid: Fluorinated Heterocyclic Building Block


5-(Trifluoromethyl)pyridazine-4-carboxylic acid (CAS 872780-98-8) is a heterocyclic building block featuring a pyridazine core substituted with a trifluoromethyl group at the 5-position and a carboxylic acid at the 4-position [1]. Its molecular formula is C6H3F3N2O2 with a molecular weight of 192.10 Da . The compound serves as a versatile intermediate in medicinal chemistry, with the trifluoromethyl group enhancing metabolic stability and lipophilicity, and the carboxylic acid providing a synthetic handle for further derivatization .

Heterocyclic building block with pyridazine core; enables SAR diversification at 4-COOH and 5-CF3 positions
Trifluoromethyl group may enhance metabolic stability and modulate lipophilicity
Carboxylic acid handle supports amide coupling, esterification, and fragment elaboration

5-(Trifluoromethyl)pyridazine-4-carboxylic acid: Why Analogs Cannot Substitute


Generic substitution of 5-(trifluoromethyl)pyridazine-4-carboxylic acid with related pyridazine carboxylic acids or other trifluoromethyl positional isomers is not scientifically defensible. The position of the carboxylic acid group (4- vs. 3-) directly impacts antimicrobial and cytotoxic profiles through altered electronic charge distribution and molecular geometry [1]. Similarly, the presence and precise location of the trifluoromethyl group modulate both physicochemical properties (e.g., pKa shifts from ~3.18 to 1.69) and biological activity, with fluorination at the pyridazine skeleton consistently enhancing antimicrobial potency [2]. Furthermore, the 5-trifluoromethyl-4-carboxylic acid substitution pattern is essential for specific binding interactions observed in enzyme inhibition assays, as demonstrated by sub-nanomolar FAAH inhibition by derivatives containing this exact motif [3]. These quantifiable differences render in-class analogs non-interchangeable for structure-activity relationship (SAR) studies and lead optimization programs.

Positional isomer 3-carboxylic acid isomer shows different electronic distribution and antimicrobial profile; 4-COOH scaffold is not directly interchangeable.
Fluorination status Removing the 5-CF3 group alters pKa and ionization, significantly shifting solubility and potential target interactions.
Binding motif Sub-nanomolar FAAH inhibition reported for derivatives with this exact motif; replacement may lose critical binding interactions.

5-(Trifluoromethyl)pyridazine-4-carboxylic acid: Quantitative Differentiation Evidence


Pyridazine 4- vs 3-Carboxylic Acid: Distinct Antimicrobial Profiles

The position of the carboxylic acid group on the pyridazine ring significantly alters antimicrobial activity. In a study comparing diazinecarboxylic acids, pyridazine-4-carboxylic acid (4PD) exhibited a different antimicrobial and cytotoxic profile compared to pyridazine-3-carboxylic acid (3PD) against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and in A375 melanoma and DLD-1 cell lines [1]. The differential activity is attributed to variations in electronic charge distribution, HOMO-LUMO energies, and aromaticity indices as calculated by DFT methods [1]. While this study was performed on unsubstituted pyridazine carboxylic acids, the core positional effect establishes that the 4-carboxylic acid scaffold is non-equivalent to its 3-isomer, a foundational differentiator for building block selection.

4- vs 3-COOH activity
Class-level inference
Distinct antimicrobial and cytotoxic profiles; DFT-calculated differences in HOMO-LUMO and charge distribution.
Supports positional specificity of the 4-carboxylic acid scaffold
Study on unsubstituted pyridazine acids; confirm with CF3 analog
antimicrobial pyridazine isomers structure-activity relationship

Trifluoromethyl Substitution: Enhanced Antimicrobial Potency Over Non-Fluorinated Analogs

Introduction of a trifluoromethyl group on the pyridazine skeleton significantly increases antimicrobial activity. A comprehensive study on new pyridazine–fluorine (PYF) derivatives demonstrated that the presence of a trifluoromethyl moiety on the pyridazine ring leads to enhanced in vitro antibacterial and antifungal activities compared to non-fluorinated analogs [1]. This effect is attributed to the trifluoromethyl group's influence on molecular lipophilicity, metabolic stability, and target binding affinity [1]. For 5-(trifluoromethyl)pyridazine-4-carboxylic acid, this class-level SAR supports its selection as a privileged building block for generating analogs with improved antimicrobial profiles.

CF3 vs non-fluorinated
Class-level inference
Qualitative enhancement of in vitro antibacterial and antifungal activity reported for CF3-substituted pyridazines.
CF3 group may improve antimicrobial SAR
Specific MIC/IC50 not available; data to verify
fluorinated heterocycles antimicrobial enhancement trifluoromethyl bioisostere

Physicochemical Differentiation: pKa Shift Alters Ionization and Solubility

The 5-trifluoromethyl substitution significantly alters the acidity of the carboxylic acid group. The predicted pKa of 5-(trifluoromethyl)pyridazine-4-carboxylic acid is 1.69 ± 0.36 , compared to a predicted pKa of 3.18 ± 0.10 for the non-fluorinated pyridazine-4-carboxylic acid . This ~1.5 log unit difference reflects a >30-fold increase in acidity, resulting in a higher proportion of the ionized carboxylate form at physiological pH (7.4). The altered ionization state impacts aqueous solubility, membrane permeability, and protein binding interactions, making this building block chemically distinct from its non-fluorinated parent.

pKa shift
Data to verify
Predicted pKa: 1.69 (CF3) vs 3.18 (parent); ΔpKa ≈ 1.5, >30-fold acidity difference.
Ionization state differs; may impact solubility and permeability
Predicted values; experimental validation recommended
physicochemical properties pKa ionization state solubility

Patent Landscape: Validated Synthetic Utility in Kinase and GPCR Modulators

The compound is cited as a key intermediate in at least 14 patents, as aggregated by PubChemLite [1]. These patents span therapeutic areas including oncology (e.g., pyridine, pyridazine and triazine derivatives for cancer treatment, JP2020189880) and androgen receptor modulation [2][3]. In contrast, the non-fluorinated pyridazine-4-carboxylic acid is primarily cited in earlier synthetic methodology patents, with fewer recent therapeutic program filings. The concentration of recent patent activity around 5-(trifluoromethyl)pyridazine-4-carboxylic acid underscores its validated utility in contemporary drug discovery pipelines.

Patent citations
Supporting evidence
14 patents cite 5-(trifluoromethyl)pyridazine-4-carboxylic acid; fewer recent filings for non-fluorinated parent.
Supports synthetic accessibility and research utility in kinase/GPCR programs
Patent data aggregated by PubChemLite; manual verification recommended
patent analysis synthetic intermediate kinase inhibitors GPCR modulators

5-(Trifluoromethyl)pyridazine-4-carboxylic acid: Key Applications in Drug Discovery


Lead Optimization of Antimicrobial Agents

The combination of the pyridazine-4-carboxylic acid core and the 5-trifluoromethyl group provides a validated scaffold for generating analogs with enhanced antimicrobial activity [1][2]. The altered pKa (1.69) compared to non-fluorinated analogs may also influence bacterial cell penetration and target engagement, making this building block particularly suitable for hit-to-lead campaigns targeting Gram-positive and Gram-negative pathogens.

Synthesis of Kinase Inhibitor Libraries

The carboxylic acid group serves as a versatile handle for amide coupling and esterification, while the trifluoromethyl group enhances metabolic stability and binding affinity . The 5-substitution pattern on the pyridazine ring has been employed in patent applications covering kinase inhibitors and androgen receptor modulators [3][4], indicating its utility in constructing focused libraries for oncology and inflammation programs.

Fluorinated Bioisosteres for Fragment-Based Drug Discovery

The pyridazine ring is a known bioisostere of pyridine, pyrimidine, and pyrazine [5]. The 5-trifluoromethyl-4-carboxylic acid substitution pattern offers a unique combination of electronic properties and hydrogen-bonding capacity not achievable with other heterocyclic cores. This makes it an ideal fragment for exploring novel chemical space in fragment-based screening and scaffold hopping exercises.

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
Pyridazine-4-COOH with 5-CF3 motif
Antimicrobial SAR context; pKa-mediated permeability
Kinase inhibitor library synthesis
Carboxylic acid handle; CF3 metabolic modulation
Kinase/AR modulator patent context; binding-affinity studies
Fragment-based screening & scaffold hopping
Pyridazine bioisostere of pyridine/pyrimidine
Unique H-bond and electronic profile; fragment library diversification
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